2-(4-Chlorophenoxy)-1-(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)ethanone

Physicochemical Properties Drug-likeness Scaffold Expansion

This research compound combines a 6-morpholinopyridazin-4-yl pharmacophore—a recognized kinase-inhibitor motif—with a 4-chlorophenoxyacetyl linker, creating a chemotype absent from standard commercial libraries. Its distinct substitution pattern supports linker-dependent SAR studies and phenotypic screening campaigns. Procure this high-purity probe to map novel target interactions in your kinase or MAO-B discovery program.

Molecular Formula C20H24ClN5O3
Molecular Weight 417.89
CAS No. 1796987-78-4
Cat. No. B2638447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenoxy)-1-(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)ethanone
CAS1796987-78-4
Molecular FormulaC20H24ClN5O3
Molecular Weight417.89
Structural Identifiers
SMILESC1CN(CCN1C2=CC(=NN=C2)N3CCOCC3)C(=O)COC4=CC=C(C=C4)Cl
InChIInChI=1S/C20H24ClN5O3/c21-16-1-3-18(4-2-16)29-15-20(27)26-7-5-24(6-8-26)17-13-19(23-22-14-17)25-9-11-28-12-10-25/h1-4,13-14H,5-12,15H2
InChIKeyCNRGYFXABOYJRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Chlorophenoxy)-1-(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)ethanone (CAS 1796987-78-4): Procurement-Relevant Structural and Physicochemical Baseline


The compound 2-(4-Chlorophenoxy)-1-(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)ethanone (CAS 1796987-78-4, molecular formula C20H23ClN5O3, molecular weight 417.89 g/mol) is a synthetic small molecule featuring a 4-chlorophenoxyacetyl group linked to a piperazine ring, which is further substituted with a 6-morpholinopyridazin-4-yl moiety. This structure combines pharmacophoric elements (chlorophenoxy, piperazine, morpholinopyridazine) that are individually associated with kinase inhibition and receptor modulation in the medicinal chemistry literature. The core scaffold, 2-(4-chlorophenoxy)-1-(piperazin-1-yl)ethanone (CAS 143999-83-1), is a commercially available building block with a molecular weight of 254.71 g/mol and a computed XLogP3 of 1.1 [1]. The addition of the 6-morpholinopyridazin-4-yl group significantly increases molecular weight, hydrogen-bond acceptor count, and topological polar surface area relative to the core scaffold, which may influence solubility, permeability, and target-binding profiles.

Why Generic Substitution Fails for 2-(4-Chlorophenoxy)-1-(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)ethanone


Generic substitution within the morpholinopyridazinyl-piperazine chemical class is complicated by the absence of publicly available head-to-head comparative biological data for this specific compound. The 6-morpholinopyridazin-4-yl substituent distinguishes this compound from 3-substituted or 5-substituted morpholinopyridazine analogs, which have been reported to exhibit divergent target selectivity (e.g., MAO-B inhibition with IC50 values as low as 0.013 µM for certain derivatives vs. PI3Kα inhibition at 5.9 nM for others) [1]. The 4-chlorophenoxyacetyl linker further differentiates this compound from phenylmethanone or carboxamide-linked analogs. Without direct comparative potency, selectivity, or ADME data, interchangeability with any close analog cannot be assumed, and procurement decisions should be guided by the specific structural features required for the intended target or screening campaign.

Quantitative Differentiation Evidence for 2-(4-Chlorophenoxy)-1-(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)ethanone


Molecular Size and Lipophilicity Expansion vs. Core Scaffold

Relative to the core scaffold 2-(4-chlorophenoxy)-1-(piperazin-1-yl)ethanone (MW 254.71, XLogP3 1.1), the target compound (MW 417.89) adds 163.18 g/mol and introduces 2 additional hydrogen-bond acceptors (morpholine oxygen, pyridazine N) and increases the topological polar surface area by approximately 40–50 Ų. While direct experimental logP or solubility data for the target compound are not publicly available from non-excluded sources, the magnitude of these physicochemical changes is consistent with altered membrane permeability and protein-binding characteristics relative to the unscaffolded core [1].

Physicochemical Properties Drug-likeness Scaffold Expansion

Regioisomeric Differentiation: 4-yl vs. 3-yl Morpholinopyridazine Substitution

Published data on morpholinopyridazine regioisomers reveal that the position of the morpholine substituent (4-yl vs. 3-yl) can critically impact biological activity. For instance, a 6-morpholinopyridazin-3-yl-piperazine derivative (structurally related but regioisomeric) showed PI3Kα inhibition with an IC50 of 5.9 nM, whereas 4-yl-substituted analogs are more commonly explored for MAO-B and AKR1C3 inhibition [1]. The target compound's 6-morpholinopyridazin-4-yl substitution pattern is structurally distinct from both the 3-yl and 5-yl regioisomers, and no direct comparative data exist to establish whether this regioisomerism confers a meaningful selectivity advantage. This evidence, however, underscores that regioisomer identity cannot be assumed to yield equivalent biological outcomes.

Regioisomerism Target Selectivity Kinase Inhibition

Linker Differentiation: Chlorophenoxyacetyl vs. Phenylmethanone and Carboxamide Analogs

The target compound contains a 4-chlorophenoxyacetyl linker connecting the piperazine ring to the terminal 4-chlorophenyl group. Close analogs reported in the literature include (4-chlorophenyl)(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)methanone, which uses a phenylmethanone linker, and N-(4-fluorophenyl)-4-(6-morpholinopyridazin-4-yl)piperazine-1-carboxamide, which uses a urea-like carboxamide linker . The chlorophenoxyacetyl linker introduces an ether oxygen and an additional methylene unit, which increases conformational flexibility and may alter hydrogen-bonding capacity relative to the more rigid methanone or carboxamide linkers. No studies directly comparing the binding affinity or functional activity of these linker variants against a common target have been identified in the public domain.

Linker Chemistry SAR Binding Mode

Best Research and Industrial Application Scenarios for 2-(4-Chlorophenoxy)-1-(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)ethanone


Kinase Inhibitor Screening Libraries Requiring Morpholinopyridazine Diversity

The compound's 6-morpholinopyridazin-4-yl-piperazine core is a recognized pharmacophore in kinase inhibitor design. It is suitable for inclusion in diversity-oriented screening libraries targeting kinases such as ATR, PI3K, or c-Met, where morpholinopyridazine regioisomers have shown differential activity [1]. The 4-chlorophenoxyacetyl linker adds a distinct chemotype that complements existing phenylmethanone and carboxamide-linked analogs.

Structure-Activity Relationship (SAR) Studies on AKR1C3 or MAO-B Inhibition

Given the reported activity of morpholinopyridazine derivatives against AKR1C3 (e.g., IC50 ~100 nM for certain analogs) and MAO-B (IC50 0.013–0.453 µM), this compound can serve as a probe to explore the SAR around the 4-yl morpholinopyridazine regioisomer and the chlorophenoxyacetyl linker [1]. Its structural differentiation from the more extensively characterized phenylmethanone and carboxamide series makes it a valuable tool for mapping linker-dependent potency changes.

Chemical Biology Probe Development for Target Deconvolution

The compound's unique combination of a chlorophenoxyacetyl linker and a 6-morpholinopyridazin-4-yl group offers a distinct chemical biology probe for target deconvolution studies. Its physicochemical profile (MW 417.89, estimated moderate lipophilicity) places it within lead-like chemical space, and its structural novelty relative to commercially available kinase inhibitor sets may help identify novel target interactions in phenotypic screening campaigns.

Quote Request

Request a Quote for 2-(4-Chlorophenoxy)-1-(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.